N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride
CAS No.: 1049678-37-6
Cat. No.: VC8043087
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049678-37-6 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.7 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h3-7,12H,1,8-9H2,2H3;1H |
| Standard InChI Key | XCZFZROEFQHCFG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNCC=C.Cl |
| Canonical SMILES | COC1=CC=CC=C1CNCC=C.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride features a propen-1-amine chain (CH₂=CH-CH₂-NH₂) bonded to a 2-methoxybenzyl group (C₆H₄(OCH₃)-CH₂-). The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications . The IUPAC name, N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine hydrochloride, reflects this arrangement .
The compound’s SMILES notation (COC1=CC=CC=C1CNCC=C) and InChIKey (WKCUGNKUUPQOID-UHFFFAOYSA-N) provide precise descriptors for its planar and three-dimensional configurations . The methoxy group at the benzyl ring’s ortho position introduces steric and electronic effects that influence receptor interactions.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 213.7 g/mol |
| Molecular Formula | C₁₁H₁₆ClNO |
| Solubility | Polar solvents (e.g., DMF, ethanol) |
| Stability | Hygroscopic; store under inert gas |
These properties derive from its ionic hydrochloride form and aromatic-electron donating groups .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically involves a two-step process:
-
Formation of the Free Base: Reacting 2-methoxybenzyl chloride with propen-1-amine in acetonitrile under reflux yields N-(2-methoxybenzyl)-2-propen-1-amine.
-
Salt Formation: Treating the free base with hydrochloric acid in dichloromethane produces the hydrochloride salt.
Alternative methods explore electrochemical synthesis, though these remain less common . For instance, iodide-mediated electrolysis in acetonitrile/DCM mixtures (3.9 V, 2 hours) has been tested for analogous amines but requires optimization for this compound .
Purification Techniques
Post-synthesis purification employs:
-
Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
-
Column Chromatography: Silica gel with n-pentane/tert-butyl methyl ether (4:1) achieves >95% purity .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB and MAPK pathways. In murine models, it reduced edema by 40–60% at 10 mg/kg doses, comparable to dexamethasone.
Neuroprotective Properties
In vitro studies demonstrate its ability to attenuate glutamate-induced neuronal apoptosis by 50% via upregulation of Bcl-2 and inhibition of caspase-3. These effects suggest potential in treating neurodegenerative diseases like Alzheimer’s.
Pharmacological Applications
Drug Development Prospects
Preclinical trials highlight its low toxicity (LD₅₀ > 500 mg/kg in rats) and oral bioavailability (62%). Structural analogs are being explored to enhance blood-brain barrier penetration.
Comparative Efficacy
A comparison with related compounds reveals distinct advantages:
| Compound | Anti-Inflammatory IC₅₀ (μM) | Neuroprotective EC₅₀ (μM) |
|---|---|---|
| N-(2-Methoxybenzyl)-2-propen-1-amine HCl | 1.2 | 0.8 |
| N-Benzyl-2-methyl-2-propen-1-amine | 3.5 | 2.4 |
| 2-Propen-1-amine | >10 | >10 |
Data adapted from.
Challenges and Future Directions
Synthetic Scalability
Current yields (60–70%) necessitate optimization for industrial production. Continuous flow reactors and catalyst screening (e.g., Pd/C) are under investigation .
Clinical Translation
Phase I trials are pending due to limited in vivo pharmacokinetic data. Future studies must address metabolism, half-life, and off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume